molecular formula C16H12N2O3 B13987208 3-(4-phenoxyphenyl)-1H-pyrazole-5-carboxylic acid

3-(4-phenoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13987208
M. Wt: 280.28 g/mol
InChI Key: SDGXJNUMWGBLHA-UHFFFAOYSA-N
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Description

3-(4-phenoxyphenyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the class of pyrazole derivatives. . The structure of this compound includes a pyrazole ring substituted with a phenoxyphenyl group and a carboxylic acid group, which contribute to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-phenoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of 4-phenoxyphenylhydrazine with ethyl acetoacetate under reflux conditions to form the pyrazole ring . The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-phenoxyphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-(4-phenoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-phenoxyphenyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

3-(4-phenoxyphenyl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C16H12N2O3/c19-16(20)15-10-14(17-18-15)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-10H,(H,17,18)(H,19,20)

InChI Key

SDGXJNUMWGBLHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NNC(=C3)C(=O)O

Origin of Product

United States

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